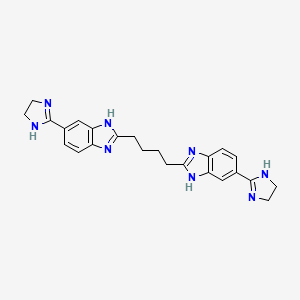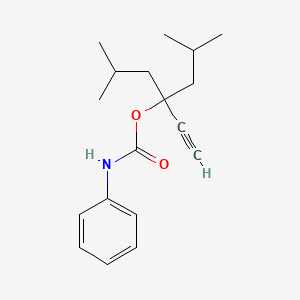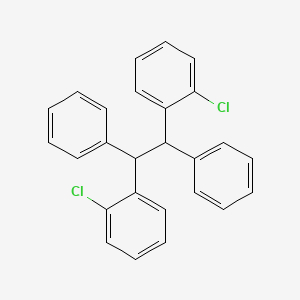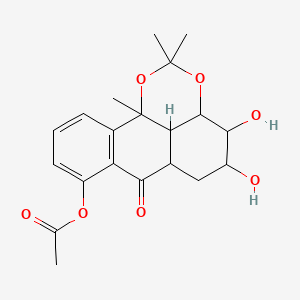
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyridoindole core, followed by the introduction of the piperazine and chlorophenyl groups through various substitution reactions. Common reagents used in these steps include halogenated compounds, amines, and catalysts to facilitate the reactions under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions may result in various substituted pyridoindole compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, binding to a receptor may activate or inhibit a signaling pathway, resulting in changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrido(3,4-b)indole derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring with various substituents.
Chlorophenyl compounds: Compounds featuring the chlorophenyl group.
Uniqueness
The uniqueness of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)-1-(3-pyridinyl)- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
CAS No. |
110785-30-3 |
|---|---|
Molecular Formula |
C28H30ClN5 |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C28H30ClN5/c29-22-6-3-7-23(19-22)33-16-13-32(14-17-33)15-18-34-12-10-25-24-8-1-2-9-26(24)31-27(25)28(34)21-5-4-11-30-20-21/h1-9,11,19-20,28,31H,10,12-18H2 |
InChI Key |
NNFQREQCAICLQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CN=CC=C4)CCN5CCN(CC5)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


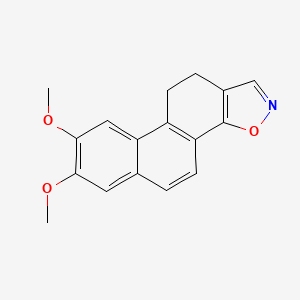
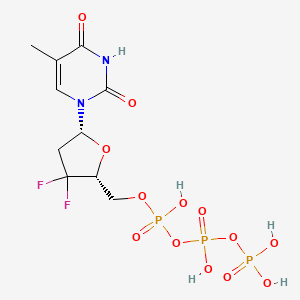
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
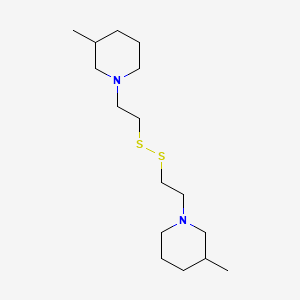
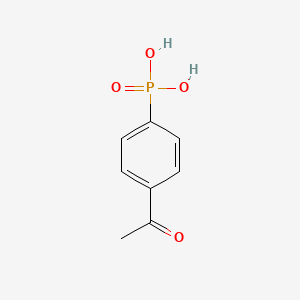
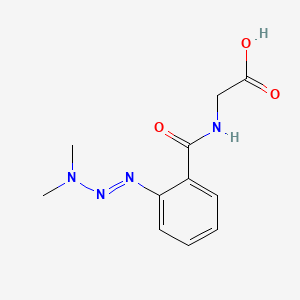
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)

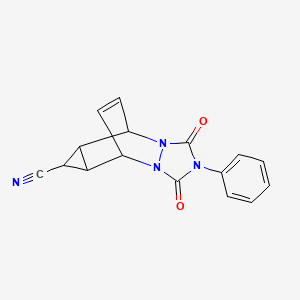
![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
